

Etrumadenant mechanism of action in cancer

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An In-Depth Technical Guide to the Mechanism of Action of Etrumadenant in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) is characterized by a high concentration of extracellular adenosine, a potent immunosuppressive nucleoside that facilitates tumor evasion from the immune system. Adenosine exerts its effects primarily through the activation of A2a and A2b receptors (A2aR and A2bR) on various immune cells. **Etrumadenant** (AB928) is a first-inclass, orally bioavailable, small-molecule dual antagonist of both A2aR and A2bR. It is specifically designed to potently and selectively block adenosine-mediated immunosuppression within the TME, thereby restoring and enhancing anti-tumor immunity. This document provides a comprehensive overview of the mechanism of action of **etrumadenant**, supported by preclinical and clinical data, experimental methodologies, and detailed signaling pathway visualizations.

The Adenosine Pathway: A Key Axis of Immunosuppression in the TME

In response to stressors like hypoxia and inflammation, which are common in solid tumors, cancer cells and stromal cells release large amounts of adenosine triphosphate (ATP).[1] This extracellular ATP is rapidly hydrolyzed into adenosine monophosphate (AMP) by the ectonucleotidase CD39, and subsequently, AMP is converted to adenosine by CD73, which is often overexpressed on tumor and immune cells.[2][3]

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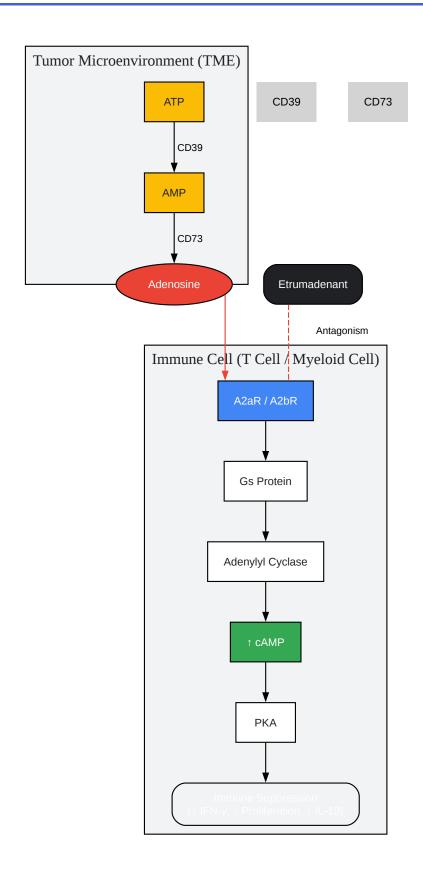


The resulting high concentrations of adenosine in the TME bind to A2a and A2b receptors on the surface of key immune effector cells, triggering a cascade of immunosuppressive signals. [2][4]

- T Cells: Predominantly express A2aR. Adenosine signaling inhibits T cell receptor (TCR) activation, proliferation, cytokine production (e.g., IFN-y, IL-2), and cytotoxic activity.[5][6]
- Myeloid Cells: Dendritic cells (DCs), Myeloid-Derived Suppressor Cells (MDSCs), and Tumor-Associated Macrophages (TAMs) express both A2aR and A2bR.[2] Adenosine signaling impairs DC maturation and antigen presentation, and promotes an immunosuppressive phenotype in MDSCs and TAMs, characterized by the production of inhibitory cytokines like IL-10.[5][7]
- Cancer Cells: Some cancer cells express A2bR, which has been implicated in promoting tumorigenesis, proliferation, and metastasis.[7]

Etrumadenant was rationally designed to counteract this entire axis of suppression by potently blocking both A2a and A2b receptors.[2]





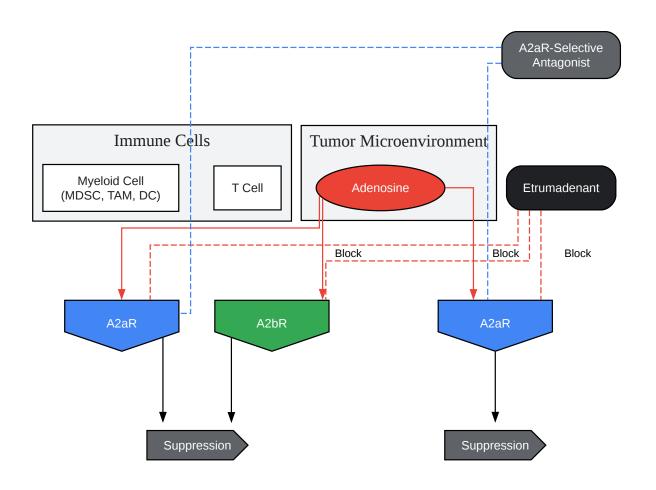
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Caption: Etrumadenant blocks the adenosine signaling pathway.



Core Mechanism: Dual A2aR/A2bR Antagonism

Etrumadenant is a potent inhibitor of both A2aR and A2bR with high selectivity against other targets in the adenosine pathway.[2] The rationale for dual antagonism is based on the differential expression of these receptors on key immune cell populations. While T cells primarily express A2aR, myeloid cells, which are critical drivers of immunosuppression in the TME, have comparable expression of both A2aR and A2bR.[2][5] Therefore, blocking both receptors is necessary for the full reversal of adenosine-mediated immunosuppression, particularly within the myeloid cell compartment.[2]



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Caption: Etrumadenant's dual blockade vs. selective antagonism.

Quantitative Data: Binding Affinity



Etrumadenant demonstrates potent and balanced binding affinity for both human adenosine receptors.

Receptor	Binding Affinity (KB or Ki)	Reference
A2aR	1.4 nM (KB)	[2]
A2bR	2.0 nM (KB)	[2]
A1R	>1000 nM (Ki)	[4]
A3R	>1000 nM (Ki)	[4]

Preclinical Evidence and Experimental Protocols

Preclinical studies have consistently shown that **etrumadenant** effectively reverses adenosine-mediated immunosuppression across various immune cell types and enhances anti-tumor responses in syngeneic mouse models.[5][7]

Key Preclinical Findings

- Reversal of Cytokine Suppression: In dendritic cells stimulated with an adenosine receptor agonist (NECA), etrumadenant attenuated the upregulation of the immunosuppressive cytokine IL-10 and enhanced the production of the pro-inflammatory cytokine IL-12p70. An A2aR-selective antagonist showed no significant rescue.[5][7]
- Restoration of T Cell Function: In primary human CD8+ T cells, etrumadenant rescued the NECA-induced suppression of IFN-y and IL-2 production.[6]
- Enhanced Anti-Tumor Efficacy: In mouse tumor models (e.g., B16F10, 4T1), **etrumadenant** in combination with chemotherapy or anti-PD-1 therapy significantly reduced tumor growth and lung metastases compared to either agent alone.[6][8] This effect was shown to be dependent on CD8+ T cells.[6]

Representative Experimental Protocol: In Vitro Dendritic Cell (DC) Maturation Assay

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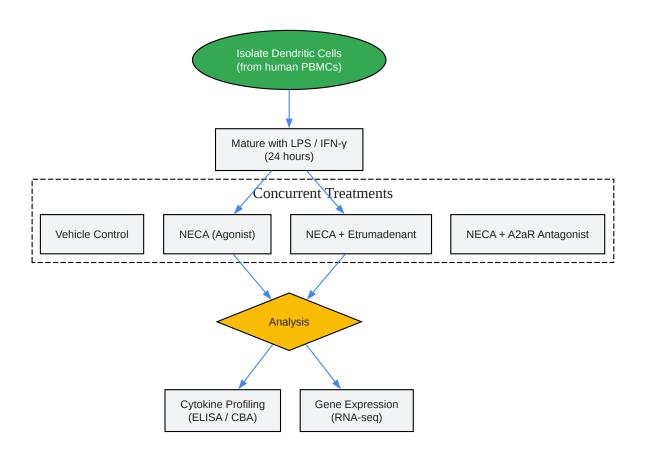




This protocol is representative of the methods used to assess the immunomodulatory effects of **etrumadenant** on myeloid cells.[8]

- Cell Isolation: Dendritic cells (DCs) are isolated from healthy human peripheral blood mononuclear cells (PBMCs) by negative selection.
- Cell Culture and Stimulation: DCs are matured with lipopolysaccharide (LPS) and interferongamma (IFN-y) for 24 hours.
- Treatment Groups: During maturation, cells are treated with:
 - Vehicle control (e.g., DMSO)
 - NECA (a synthetic adenosine receptor agonist, e.g., 10 μM)
 - NECA + Etrumadenant (e.g., 1 μM)
 - NECA + A2aR-selective antagonist (comparator)
- Analysis:
 - Cytokine Profiling: Supernatants are collected and analyzed for cytokine concentrations
 (e.g., IL-10, IL-12p70) using a Cytokine Bead Array (CBA) or ELISA.
 - Gene Expression: RNA is extracted from the cell pellets for analysis by RNA-sequencing or NanoString to identify gene expression changes reversed by etrumadenant.





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Caption: Experimental workflow for an in vitro DC assay.

Clinical Validation in Metastatic Cancers

Etrumadenant has been evaluated in multiple clinical trials, demonstrating promising efficacy and a manageable safety profile in combination with standard-of-care therapies.

ARC-9 Study in Metastatic Colorectal Cancer (mCRC)

The Phase 1b/2 ARC-9 study evaluated **etrumadenant** in combination with zimberelimab (anti-PD-1), FOLFOX chemotherapy, and bevacizumab (EZFB) in third-line mCRC.[9][10]



Endpoint	Etrumadenant Combination (EZFB)	Regorafenib (Control)	Hazard Ratio (HR)	p-value
Median Overall Survival (OS)	19.68 months	9.49 months	0.37	< 0.001
Median Progression-Free Survival (PFS)	6.24 months	2.07 months	0.27	< 0.001

Data from Cohort B as of November 13, 2023, follow-up of 20.4 months.[9][10]

ARC-3 Study in Metastatic Colorectal Cancer (mCRC)

The Phase 1/1b ARC-3 study evaluated **etrumadenant** plus modified FOLFOX-6 (mFOLFOX-6) in heavily pretreated mCRC patients (3L+).[11][12]

Endpoint	Etrumadenant + mFOLFOX-6		
Objective Response Rate (ORR)	9.1%		
Median Progression-Free Survival (PFS)	3.9 months		
Median Overall Survival (OS)	15.7 months		

Data as of November 20, 2020.[12]

The safety profile of **etrumadenant** in combination regimens was consistent with the known profiles of the individual agents, without significant additive toxicity.

Conclusion

Etrumadenant represents a targeted immunotherapeutic strategy that addresses a fundamental mechanism of tumor immune evasion. By acting as a potent dual antagonist of A2a and A2b adenosine receptors, it effectively blocks the immunosuppressive signals generated by high concentrations of adenosine within the tumor microenvironment. This dual blockade restores the function of critical anti-tumor immune cells, including T cells and myeloid



cells. Preclinical data robustly support this mechanism, and clinical trials, particularly in challenging settings like third-line metastatic colorectal cancer, have demonstrated a significant improvement in patient outcomes. The data strongly support the continued development of **etrumadenant**-based combination therapies as a promising approach to enhance anti-tumor immunity and overcome resistance to current treatments.

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